1-Bromo-2-methyl-3,4,5-trifluorobenzene
Description
1-Bromo-2-methyl-3,4,5-trifluorobenzene (C₇H₄BrF₃) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), a methyl group (position 2), and three fluorine atoms (positions 3, 4, and 5). Its molecular weight is 225.01 g/mol, and it is characterized by a unique combination of electron-withdrawing (Br, F) and electron-donating (CH₃) groups, which influence its reactivity, physical properties, and applications in organic synthesis and materials science .
Properties
Molecular Formula |
C7H4BrF3 |
|---|---|
Molecular Weight |
225.01 g/mol |
IUPAC Name |
1-bromo-3,4,5-trifluoro-2-methylbenzene |
InChI |
InChI=1S/C7H4BrF3/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,1H3 |
InChI Key |
PRKLUKBOWDLULS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyl-3,4,5-trifluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-methyl-3,4,5-trifluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, the production of 1-Bromo-2-methyl-3,4,5-trifluorobenzene may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methyl-3,4,5-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom, yielding 2-methyl-3,4,5-trifluorobenzene.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in the removal of the bromine atom.
Scientific Research Applications
1-Bromo-2-methyl-3,4,5-trifluorobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its role in the synthesis of pharmaceuticals and agrochemicals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-3,4,5-trifluorobenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. The bromine atom serves as a reactive site for substitution reactions, while the methyl group influences the compound’s overall reactivity and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Bromotrifluorobenzenes
(a) 1-Bromo-2,4,5-trifluorobenzene
- NMR Spectroscopy: Three distinct $^{19}\text{F}$ signals due to non-equivalent fluorine environments (positions 2, 4, and 5) .
- Reactivity : Used in Suzuki cross-coupling reactions to synthesize fluorinated biphenyls and pharmaceuticals .
- Physical Properties : Density = 1.8022 g/cm³ (20°C); molecular weight = 210.98 g/mol .
(b) 1-Bromo-3,4,5-trifluorobenzene
- Structure : Bromine at position 1; fluorines at 3, 4, and 4.
- NMR Spectroscopy: Two $^{19}\text{F}$ signals: one for equivalent fluorines (positions 3 and 5) and another for position 4 .
- Applications : Key intermediate in liquid crystal synthesis (e.g., 4'-decyl-3,4,5-trifluorobiphenyl) .
Comparison Table 1: Bromotrifluorobenzene Isomers
| Property | 1-Bromo-2-methyl-3,4,5-trifluorobenzene | 1-Bromo-2,4,5-trifluorobenzene | 1-Bromo-3,4,5-trifluorobenzene |
|---|---|---|---|
| Molecular Formula | C₇H₄BrF₃ | C₆H₂BrF₃ | C₆H₂BrF₃ |
| Molecular Weight (g/mol) | 225.01 | 210.98 | 210.98 |
| $^{19}\text{F}$ NMR | 3 signals (non-equivalent F) | 3 signals | 2 signals (F3/F5 equivalent) |
| Key Applications | Pharmaceuticals, agrochemicals | Cross-coupling reactions | Liquid crystal synthesis |
| Density (g/cm³) | ~1.85 (estimated) | 1.8022 | 1.8022 (similar isomer) |
Halogenated Trifluorobenzenes with Additional Substituents
(a) 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene
- Structure : Bromine at position 1; methylsulfonyl and trifluoromethyl groups at positions 2 and 3.
- Reactivity : High electrophilicity due to electron-withdrawing groups; used in medicinal chemistry for drug discovery .
(b) 1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene
- Structure : Bromomethyl at position 1; chlorine at position 3; fluorines at 2, 4, and 5.
- Applications: Intermediate in β-amino acid synthesis via biomimetic 1,2-amino migration .
Comparison Table 2: Functionalized Trifluorobenzenes
| Property | 1-Bromo-2-methyl-3,4,5-trifluorobenzene | 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene | 1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene |
|---|---|---|---|
| Key Substituents | CH₃, Br, F (positions 1-5) | Br, SO₂CH₃, CF₃ | BrCH₂, Cl, F |
| Molecular Weight | 225.01 | 303.13 | 245.45 |
| Reactivity | Moderate steric hindrance | High electrophilicity | Nucleophilic substitution |
| Applications | Agrochemicals, materials | Drug discovery | Peptide synthesis |
Fluorinated Benzene Derivatives in NMR Spectroscopy
1-Bromo-2-methyl-3,4,5-trifluorobenzene exhibits complex $^{19}\text{F}$ NMR splitting patterns due to coupling with adjacent $^{1}\text{H}$ and $^{19}\text{F}$ nuclei. In contrast:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
